molecular formula C19H24FN3O3 B2568655 1-Ethyl-4-(3-(4-fluorophenyl)azepane-1-carbonyl)piperazine-2,3-dione CAS No. 1795479-66-1

1-Ethyl-4-(3-(4-fluorophenyl)azepane-1-carbonyl)piperazine-2,3-dione

Cat. No. B2568655
CAS RN: 1795479-66-1
M. Wt: 361.417
InChI Key: ZWZWEKWJXZNDRM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an azepane ring, a piperazine dione group, and a fluorophenyl group . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azepane ring, the introduction of the fluorophenyl group, and the formation of the piperazine dione group . The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups . The azepane ring is a seven-membered ring with one nitrogen atom , while the piperazine group is a six-membered ring with two nitrogen atoms . The fluorophenyl group consists of a six-membered carbon ring with a fluorine atom attached .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the azepane ring might undergo reactions at the nitrogen atom , while the fluorophenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure . For example, the presence of the fluorine atom could affect the compound’s polarity and solubility .

Scientific Research Applications

References:

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Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many compounds with similar structures are used in pharmaceuticals and exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Given the compound’s complex structure and potential biological activity, it could be a subject of future research in medicinal chemistry . Further studies could explore its synthesis, properties, and potential uses .

properties

IUPAC Name

1-ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3/c1-2-21-11-12-23(18(25)17(21)24)19(26)22-10-4-3-5-15(13-22)14-6-8-16(20)9-7-14/h6-9,15H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZWEKWJXZNDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione

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